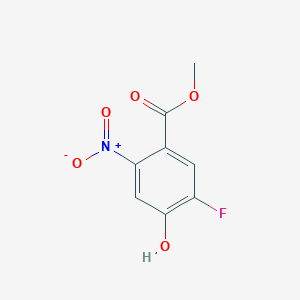

Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-4-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(9)7(11)3-6(4)10(13)14/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOOKEOLLKYYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 5 Fluoro 4 Hydroxy 2 Nitrobenzoate

Precursor Synthesis and Derivatization Approaches

The synthesis of the target compound is fundamentally a two-stage process: the introduction of a nitro group onto a halogenated benzoic acid derivative and the subsequent esterification of the carboxylic acid group. The efficiency and selectivity of each step are critical for achieving a high yield of the desired product.

The introduction of a nitro group onto the aromatic ring is a crucial step, typically achieved through electrophilic aromatic substitution. The starting material is often a fluorinated benzoic acid, where the existing substituents (fluorine and a carboxyl group) direct the position of the incoming nitro group. For instance, the nitration of 3-fluorobenzoic acid is a known process to produce 5-fluoro-2-nitro-benzoic acid, a key intermediate. google.com The challenge in these reactions lies in controlling the regioselectivity to obtain the desired isomer in high purity. google.comgoogle.com

Achieving selective mononitration while minimizing the formation of unwanted isomers and dinitro by-products is paramount. google.com Reaction conditions are carefully controlled to favor the desired product. Key parameters include the temperature, the concentration and composition of the nitrating mixture, and the reaction time. For the nitration of 3-fluorobenzoic acid, using 100% sulfuric acid with a mixture of 100% sulfuric acid and 100% nitric acid at temperatures between -10°C and +35°C has been shown to be effective. google.com Lowering the nitration temperature, for example to a range of -10°C to +5°C, can increase the selectivity and reduce the formation of by-products like 3-fluoro-2-nitro-benzoic acid. google.com Similarly, in the nitration of 5-fluoro-2-methylbenzoic acid, adding the nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of -5°C to 0°C is crucial for the reaction's success. chemicalbook.com

Table 1: Optimized Conditions for Mononitration of Fluorinated Benzoic Acid Derivatives

| Starting Material | Nitrating Agent | Solvent/Medium | Temperature | Yield | Reference |

| 3-Fluorobenzoic Acid | 100% HNO₃ / 100% H₂SO₄ | 100% H₂SO₄ | -10°C to +35°C | >85% | google.com |

| 5-Fluoro-2-methylbenzoic Acid | conc. HNO₃ | conc. H₂SO₄ | -5°C to 0°C | 52% (for two steps) | google.comchemicalbook.com |

| 5-Fluoro-2-methylbenzoic Acid | Fuming HNO₃ / Oleum (B3057394) | conc. H₂SO₄ | Not specified | High | google.com |

The choice of nitrating agent and solvent system significantly impacts the regioselectivity of the nitration reaction. A standard nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. orgsyn.org The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.com

The use of stronger nitrating systems, such as fuming nitric acid and/or oleum (sulfuric acid containing dissolved SO₃), can increase the reaction rate and influence the isomer distribution. google.com For example, in the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid, using a mixture of concentrated sulfuric acid, oleum, and fuming nitric acid was found to increase the yield and purity of the product compared to using only concentrated acids. google.com The solvent, typically concentrated sulfuric acid, not only facilitates the formation of the nitronium ion but also serves to dissolve the reactants. The highly polar nature of the sulfuric acid medium can influence the orientation of the electrophilic attack on the aromatic ring. The presence of deactivating groups like the carboxyl group and halogen on the benzoic acid derivative directs the incoming nitro group, but the precise ratio of isomers can be fine-tuned by modulating the strength of the acid medium and the reaction temperature. google.com

Table 2: Effect of Nitrating Systems on Product Formation

| Nitrating System | Reactivity | Key Characteristics | Common Application | Reference |

| conc. HNO₃ / conc. H₂SO₄ | Standard | Most common nitrating agent; generates nitronium ion. | General nitration of aromatic compounds. | orgsyn.org |

| Fuming HNO₃ / conc. H₂SO₄ | High | Increased concentration of NO₂⁺; more vigorous reaction. | Nitration of deactivated aromatic rings. | google.com |

| conc. HNO₃ / Oleum / conc. H₂SO₄ | Very High | Oleum enhances the formation of the nitronium ion, leading to higher yields and purity. | Industrial synthesis requiring high efficiency and purity. | google.com |

Once the precursor, such as 5-fluoro-4-hydroxy-2-nitrobenzoic acid, is synthesized, the next step is the conversion of the carboxylic acid group into a methyl ester. This can be accomplished through several standard methods.

Direct esterification, often referred to as Fischer esterification, is a common method for producing esters. This reaction involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. chemicalbook.comiajpr.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol (B129727) is used, and/or the water formed during the reaction is removed. google.com For instance, the synthesis of methyl 2-chloro-4-fluoro-5-nitrobenzoate is achieved by reacting the corresponding carboxylic acid in methanol with sulfuric acid as a catalyst at 65°C for several hours. chemicalbook.com A similar procedure is used for the synthesis of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, where the carboxylic acid is reacted with methanol and concentrated sulfuric acid at 60-70°C. google.com

An alternative, often higher-yielding, method for esterification involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, an acid chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acid chloride is then reacted with methanol to form the methyl ester. This method avoids the equilibrium limitations of direct esterification and often proceeds under milder conditions. For example, a synthetic route for methyl 5-fluoro-2-methyl-3-nitrobenzoate involves dissolving the carboxylic acid precursor in methanol at 0°C, followed by the dropwise addition of thionyl chloride. The reaction mixture is then heated to reflux for several hours to complete the conversion. chemicalbook.com This approach is particularly useful when the starting carboxylic acid is sensitive to the harsh conditions of high-temperature acid-catalyzed esterification.

Esterification of Hydroxy-Nitrobenzoic Acid Precursors

Multi-Step Synthetic Pathways and Reaction Sequences

A plausible and efficient synthetic route to Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate commences with the esterification of 4-fluoro-3-hydroxybenzoic acid. This starting material provides the necessary fluorine and hydroxyl substituents in the correct orientation on the benzene (B151609) ring.

The initial step involves a Fischer esterification reaction, where 4-fluoro-3-hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to yield Methyl 4-fluoro-3-hydroxybenzoate. This reaction proceeds by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

The subsequent and most critical step is the regioselective nitration of the intermediate, Methyl 4-fluoro-3-hydroxybenzoate. The directing effects of the existing substituents on the aromatic ring—the fluorine atom, the hydroxyl group, and the methyl ester group—play a crucial role in determining the position of the incoming nitro group. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The methyl ester group is a deactivating group and a meta-director.

To achieve the desired 2-nitro substitution, the reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature. The powerful activating and ortho-directing effect of the hydroxyl group is the dominant influence, guiding the nitro group to one of the positions ortho to it. The presence of the fluorine atom and the ester group, along with steric considerations, favors the introduction of the nitro group at the C-2 position.

Step 1: Esterification 4-fluoro-3-hydroxybenzoic acid + Methanol (in the presence of an acid catalyst) → Methyl 4-fluoro-3-hydroxybenzoate

Step 2: Nitration Methyl 4-fluoro-3-hydroxybenzoate + Nitric Acid/Sulfuric Acid → Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate

Careful optimization of reaction parameters, including temperature, reaction time, and the ratio of reagents, is essential to maximize the yield of the desired product and minimize the formation of unwanted isomers.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate relies heavily on effective purification and isolation techniques at each stage of the process to remove byproducts, unreacted starting materials, and isomeric impurities.

Following the esterification of 4-fluoro-3-hydroxybenzoic acid, the resulting crude Methyl 4-fluoro-3-hydroxybenzoate is typically isolated by quenching the reaction mixture with water and extracting the product into an organic solvent. The organic layer is then washed to remove any remaining acid catalyst and dried. Further purification can be achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

The purification of the final product, Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, after the nitration step is particularly critical due to the potential for the formation of regioisomers. The reaction mixture is carefully poured onto ice to precipitate the crude product, which is then collected by filtration.

A common and effective method for purifying the final product is recrystallization . This technique takes advantage of the differences in solubility between the desired product and impurities at different temperatures. A suitable solvent system is chosen in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the pure Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate crystallizes out, leaving the impurities in the solution.

For more challenging separations, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture travel through the column at different rates, allowing for their separation and collection as distinct fractions. The purity of the isolated fractions is then assessed using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

The choice of purification method depends on the nature and quantity of the impurities present. A combination of these techniques may be necessary to achieve the high purity required for subsequent applications.

Table of Purification Techniques

| Technique | Principle | Application in Synthesis |

| Extraction | Separation based on differential solubility in two immiscible liquids. | Isolation of the crude ester from the aqueous reaction mixture. |

| Washing | Removal of soluble impurities from an organic layer. | Neutralization of acid catalyst and removal of water-soluble byproducts. |

| Drying | Removal of residual water from an organic solution. | Preparation of the crude product for further purification or use. |

| Recrystallization | Purification based on differences in solubility at varying temperatures. | Primary method for purifying both the intermediate ester and the final nitro compound. |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | Used for high-purity isolation and separation of isomers when recrystallization is insufficient. |

| Filtration | Separation of a solid from a liquid or gas. | Collection of precipitated crude products and recrystallized solids. |

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Fluoro 4 Hydroxy 2 Nitrobenzoate

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

The structure of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is primed for nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing nitro group ortho and para to the halogen (fluorine) activates the ring for attack by nucleophiles. Fluorine is an effective leaving group in this context due to its high electronegativity, which helps to stabilize the intermediate formed during the reaction.

The displacement of the fluorine atom typically proceeds via a well-established two-step SNAr mechanism, involving an addition-elimination pathway.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom. This carbon is electron-deficient (electrophilic) due to the inductive and resonance effects of the adjacent nitro group. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion (F-), which is a competent leaving group.

This pathway allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, in place of the fluorine atom, yielding diverse substituted benzoate (B1203000) derivatives.

Reduction of the Nitro Group to Amino Functionalities

The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental and highly useful transformation in organic synthesis, as it converts an electron-withdrawing group into an electron-donating one, drastically altering the molecule's chemical properties. This reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes. The process involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

The reaction is understood to proceed through a stepwise reduction pathway on the surface of the catalyst. The nitro group is sequentially reduced first to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the amino (-NH₂) group. These intermediates (nitroso and hydroxylamino) are typically highly reactive and are not isolated under the reaction conditions.

Commonly employed catalysts and conditions are summarized in the table below.

| Catalyst | Hydrogen Source | Typical Solvent(s) | Notes |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol (B129727), Ethanol (B145695), Ethyl Acetate | Highly efficient and widely used. May cause dehalogenation in some cases. |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Ethanol, Acetic Acid | A very active catalyst, often used when other catalysts are ineffective. |

| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) or Hydrazine | Ethanol | A cost-effective alternative to precious metal catalysts. |

A variety of chemical reagents can effectively reduce aromatic nitro groups. These methods are often preferred when certain functional groups in the molecule are sensitive to catalytic hydrogenation.

A documented method for the reduction of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate involves the use of iron powder in an acidic medium. In a specific procedure, the compound is treated with iron (Fe) powder in acetic acid and heated to 80°C for two hours. google.com This reaction yields methyl 2-amino-5-fluoro-4-hydroxybenzoate. google.com The mechanism for metal-acid reductions generally involves a series of single-electron transfers from the metal surface to the nitro group, with protons from the acid participating in the formation of water from the oxygen atoms of the nitro group.

Other common chemical reducing agents are also effective for this transformation.

| Reagent | Typical Solvent(s) | Notes |

| Iron (Fe) in Acetic Acid | Acetic Acid | A classic, cost-effective, and reliable method. google.com |

| Tin(II) Chloride (SnCl₂) in HCl | Ethanol, Ethyl Acetate | A mild reducing agent, often used for its chemoselectivity. |

| Zinc (Zn) in Acetic Acid/HCl | Acetic Acid, Ethanol | Similar to iron, provides a robust reduction environment. |

Ester Hydrolysis and Transesterification Reactions

The methyl ester functional group in Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction proceeds through a nucleophilic acyl substitution mechanism (BAC2), where a hydroxide ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (-OCH₃), yielding the carboxylic acid. The acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt, driving the reaction to completion. Acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that reaches equilibrium. It is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism (AAC2) involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A subsequent proton transfer and elimination of methanol yield the carboxylic acid.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting the compound with ethanol under acidic conditions would lead to the formation of Ethyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is acidic and can participate in several important reactions, most notably as a nucleophile after deprotonation.

O-Alkylation (Williamson Ether Synthesis): The phenolic proton can be removed by a suitable base (e.g., sodium hydride, NaH; or potassium carbonate, K₂CO₃) to form a highly nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form an ether. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com This is a versatile method for protecting the hydroxyl group or for synthesizing more complex molecules.

Exploration of Other Electrophilic and Radical Reactions of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate

The reactivity of the aromatic ring in methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is significantly influenced by the electronic properties of its substituents. The interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro, fluoro, and methoxycarbonyl groups dictates the feasibility and outcome of further electrophilic and radical-mediated transformations.

Electrophilic Substitution Reactions:

The aromatic ring of methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is generally deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. wikipedia.org This deactivation is a common characteristic of nitroaromatic compounds and can render many classical electrophilic substitution reactions, such as Friedel-Crafts acylation, challenging or completely ineffective. wikipedia.org

The directing effects of the existing substituents play a crucial role in determining the position of any potential electrophilic attack. The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. Conversely, the nitro and methoxycarbonyl groups are strong deactivating groups and meta-directors. The synergistic and antagonistic effects of these groups on the electron density at different positions of the benzene (B151609) ring create a complex reactivity landscape.

Radical Reactions:

The involvement of nitroaromatic compounds in radical reactions is a well-established area of study. These reactions can be initiated through various means, including photochemically or through the use of radical initiators. nih.gov

One potential avenue for radical reactivity of methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is through C-H functionalization. Recent advances in organic synthesis have demonstrated the utility of radical-mediated C-H activation to introduce new functional groups onto aromatic rings. rsc.orgrsc.org These methods often employ transition metal catalysts or photoredox catalysis to generate radical intermediates that can then react with a variety of partners. Given the presence of multiple C-H bonds on the aromatic ring, regioselectivity would be a key challenge in any such transformation of methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

Furthermore, the nitro group itself can participate in radical reactions. For instance, under certain conditions, nitroaromatic compounds can be reduced to form nitro radical anions. However, these species are generally considered to be relatively unreactive, except as reducing agents. nih.gov

Photochemical excitation of nitroaromatic compounds can also lead to the formation of radical species. nih.gov UV irradiation can promote an excited state that may undergo various transformations, including hydrogen atom abstraction or bond cleavage. The specific photochemical behavior of methyl 5-fluoro-4-hydroxy-2-nitrobenzoate would depend on the absorption properties of the molecule and the stability of the potential radical intermediates.

Detailed experimental studies on the radical reactions of methyl 5-fluoro-4-hydroxy-2-nitrobenzoate are not extensively documented in the available literature. Therefore, the exploration of its reactivity in this domain remains an area for future investigation.

Spectroscopic Data for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate Not Publicly Available

Following a comprehensive search of scientific databases and chemical supplier information, the specific experimental spectroscopic data required for a detailed analysis of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate (CAS RN: 2091403-18-6) is not publicly available. While the compound is listed by several chemical suppliers, the ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and FT-IR characterization data necessary to fulfill the requested article outline could not be located in published literature or accessible databases.

The user's request specified a detailed article on the spectroscopic characterization of this particular compound, structured with sections on various NMR techniques and FT-IR spectroscopy. Generating this content requires access to primary experimental data, such as chemical shifts, coupling constants, and vibrational frequencies. Without this foundational information, a scientifically accurate and informative article conforming to the provided outline cannot be constructed.

Therefore, the requested article focusing on the spectroscopic elucidation of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate cannot be generated at this time.

Spectroscopic Characterization and Elucidation Techniques for Methyl 5 Fluoro 4 Hydroxy 2 Nitrobenzoate

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. horiba.com The Raman spectrum provides a unique molecular fingerprint based on the inelastic scattering of laser photons by molecular vibrations. For Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, the FT-Raman spectrum is expected to exhibit characteristic bands corresponding to its various functional groups and the substituted benzene (B151609) ring.

The analysis of related nitroaromatic compounds provides a basis for assigning the expected vibrational frequencies. scirp.orgnih.gov The nitro group (NO₂) typically shows strong symmetric and asymmetric stretching vibrations. researchgate.net The symmetric stretching mode for similar molecules is observed around 1300-1370 cm⁻¹, while the asymmetric stretching mode appears in the 1500-1570 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ range. scirp.org The presence of a fluorine atom introduces a C-F stretching vibration, which is often observed in the region of 1230-1250 cm⁻¹. researchgate.net

Vibrations associated with the carboxyl group (ester) and the hydroxyl group also produce distinct Raman signals. The C=O stretching of the ester is anticipated around 1700 cm⁻¹. niscpr.res.in The O-H stretching vibration of the phenolic group is typically broad and can be influenced by hydrogen bonding. mdpi.com Ring stretching vibrations of the benzene core are expected to appear in the 1400-1600 cm⁻¹ region. scirp.org

Below is a table summarizing the anticipated FT-Raman vibrational modes for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | Benzene Ring | 3000 - 3100 | Medium |

| C=O Stretching | Methyl Ester | ~1700 | Strong |

| NO₂ Asymmetric Stretching | Nitro Group | 1500 - 1570 | Strong |

| C=C Aromatic Ring Stretching | Benzene Ring | 1400 - 1600 | Strong |

| NO₂ Symmetric Stretching | Nitro Group | 1300 - 1370 | Strong |

| C-F Stretching | Fluoro Group | 1230 - 1250 | Medium |

| C-O Stretching | Ester / Phenol | 1200 - 1300 | Medium |

| C-H In-plane Bending | Benzene Ring | 1000 - 1300 | Weak |

| NO₂ Bending (Scissoring) | Nitro Group | ~850 | Medium |

Note: The exact wavenumbers and intensities can vary based on the specific molecular environment, intermolecular interactions, and physical state of the sample.

Potential Energy Distribution (PED) Analysis in Vibrational Assignments

While FT-Raman spectroscopy provides the frequencies of vibrational modes, assigning these frequencies to specific molecular motions can be complex, especially in molecules with many atoms where vibrations can be coupled. nih.gov Potential Energy Distribution (PED) analysis is a computational method that offers a detailed assignment of the vibrational spectra. researchgate.netresearchgate.net It is performed through normal coordinate analysis, often using quantum chemical calculations like Density Functional Theory (DFT). scirp.orgjetir.org

PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a specific normal mode of vibration. mdpi.com A PED value of 100% for a particular coordinate would indicate a pure, uncoupled vibration. However, in polyatomic molecules like Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, many vibrational modes are mixtures of several internal motions. scirp.org For instance, a band in the 1400-1500 cm⁻¹ region might have significant PED contributions from both C-C stretching of the aromatic ring and C-H in-plane bending, indicating a coupled vibration. scirp.org

The use of PED is crucial for accurately interpreting the vibrational spectra of substituted nitrobenzoates. It helps to resolve ambiguities in band assignments where multiple functional groups vibrate at similar frequencies. researchgate.net By calculating the theoretical vibrational frequencies and their corresponding PEDs, a more reliable correlation between the experimental spectrum and the molecular structure can be established. nih.gov For example, PED analysis can differentiate between the C-C ring vibrations and the in-plane bending of the C-H and O-H groups, which often fall in the same spectral region. scirp.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. kobv.de For Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, the molecular formula is C₈H₆FNO₅. The theoretical monoisotopic (exact) mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

The calculated exact mass for C₈H₆FNO₅ is 215.02335 Da. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the m/z of the molecular ion to within a few parts per million (ppm) of this theoretical value. This high accuracy allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. kobv.de

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides a roadmap to the molecule's structure. libretexts.org For Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate (MW: 215.14), several key fragmentation pathways can be predicted based on the fragmentation behavior of related aromatic nitro compounds, esters, and phenols. nih.govmiamioh.edu

Common fragmentation reactions include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical (31 Da), resulting in a fragment ion at m/z 184.

Loss of the nitro group (•NO₂): A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (46 Da), which would produce an ion at m/z 169. miamioh.edu

Loss of nitric oxide (•NO): Another common pathway for nitro groups is the loss of NO (30 Da), yielding a fragment at m/z 185. miamioh.edu

Decarboxylation: The loss of CO₂ (44 Da) or the ester group as COOCH₃ (59 Da) can also occur.

The fragmentation is often complex due to ortho-effects, where adjacent functional groups interact during the fragmentation process. nih.gov The following table outlines some of the plausible fragments for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

| Fragment Ion (m/z) | Proposed Loss from Molecular Ion (M⁺) | Formula of Lost Neutral |

| 185 | Loss of •NO | NO |

| 184 | Loss of •OCH₃ | OCH₃ |

| 169 | Loss of •NO₂ | NO₂ |

| 156 | Loss of •COOCH₃ | COOCH₃ |

| 141 | Loss of •NO₂ and CO | NO₂, CO |

| 125 | Loss of •OCH₃ and •NO₂ | OCH₃, NO₂ |

Note: The molecular ion peak (M⁺) would be observed at m/z 215.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. nih.gov The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The spectrum is characterized by the wavelength of maximum absorbance (λmax).

The UV-Vis spectrum of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is expected to be dominated by contributions from its chromophores: the nitro-substituted benzene ring and the carbonyl group of the ester. Aromatic nitro compounds typically display two main absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov

π→π Transitions:* These are high-energy transitions involving the π-electron system of the aromatic ring. They usually result in strong absorption bands. For substituted nitrobenzenes, these bands are often observed in the 200-300 nm range.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or carbonyl group) to an anti-bonding π* orbital. These are typically lower in energy (occur at longer wavelengths) and have a much lower intensity than π→π* transitions.

The exact position and intensity of the absorption bands (λmax) are influenced by the combination of substituents on the benzene ring (–F, –OH, –NO₂, –COOCH₃) and the polarity of the solvent used for the measurement. The hydroxyl (–OH) and fluoro (–F) groups act as auxochromes, which can modify the absorption characteristics of the primary chromophore, often causing a shift in λmax to longer wavelengths (a bathochromic or red shift).

Advanced Computational and Theoretical Investigations of Methyl 5 Fluoro 4 Hydroxy 2 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. DFT methods are used to predict a wide range of properties by approximating the electron density of a many-electron system. For a molecule like Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, DFT calculations would be instrumental in understanding its fundamental chemical and physical characteristics.

A primary application of DFT is the determination of a molecule's most stable three-dimensional structure, known as its optimized geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. For Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the atoms of the benzene (B151609) ring and its substituents (fluoro, hydroxyl, nitro, and methyl ester groups).

The planarity of the benzene ring and the orientation of the substituent groups are key conformational features. Intramolecular hydrogen bonding, particularly between the hydroxyl group and the adjacent nitro or ester groups, would be a critical factor influencing the molecule's final conformation and stability. Theoretical studies on similar molecules, such as methyl 3-nitrobenzoate, have shown that the orientation of the methyl ester group relative to the benzene ring is crucial for determining the most stable isomer. Computational analysis would reveal the most probable spatial arrangement of the atoms, which is fundamental to understanding the molecule's interactions and reactivity.

Table 1: Illustrative Data for Optimized Geometrical Parameters of a Substituted Benzene Derivative (Hypothetical) This table is a hypothetical representation of the kind of data that would be generated from a DFT geometry optimization of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-C-O (hydroxyl) | ~121° |

| Dihedral Angle | O-C-C-N | ~0° or ~180° |

Following geometry optimization, DFT calculations can be used to predict the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching or bending of bonds. The calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure.

For Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, key vibrational modes would include:

O-H stretching from the hydroxyl group.

C=O stretching from the methyl ester group.

Symmetric and asymmetric N-O stretching from the nitro group.

C-F stretching from the fluoro substituent.

Aromatic C-H and C-C stretching modes from the benzene ring.

Theoretical vibrational analysis on related compounds, like 4-methyl-3-nitrobenzoic acid, has shown that computed frequencies, when properly scaled, can match experimental spectra with high accuracy. quora.comresearchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular motions.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups (Hypothetical) This table provides a hypothetical example of calculated vibrational frequencies for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3400-3600 |

| C=O Stretch | Methyl Ester | 1700-1730 |

| NO₂ Asymmetric Stretch | Nitro | 1520-1560 |

| NO₂ Symmetric Stretch | Nitro | 1330-1370 |

| C-F Stretch | Fluoro | 1100-1250 |

DFT is also employed to investigate the electronic landscape of a molecule. This includes mapping the distribution of electron density, which helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The molecular electrostatic potential (MEP) is a visual representation of this charge distribution, highlighting sites that are susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT calculations provide information about the molecule's molecular orbitals, which are regions in space where electrons are likely to be found. The shapes and energies of these orbitals are crucial for understanding the molecule's electronic transitions and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These two orbitals are key players in chemical reactions, as the HOMO is the orbital from which the molecule is most likely to donate electrons, and the LUMO is the orbital to which it is most likely to accept electrons.

The energies of the HOMO and LUMO are important quantum chemical parameters. The HOMO energy is related to the molecule's ionization potential (the energy required to remove an electron), while the LUMO energy is related to its electron affinity (the energy released when an electron is added).

For Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the hydroxyl-substituted benzene ring. The LUMO, conversely, would be expected to be concentrated on the electron-withdrawing nitro and ester groups. The precise distribution and energies of these orbitals would be determined through DFT calculations.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive, as less energy is needed for electronic excitation.

The HOMO-LUMO gap is a valuable parameter for predicting how a molecule will behave in chemical reactions. A smaller gap often correlates with higher reactivity in processes like charge transfer interactions.

Table 3: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table presents a hypothetical FMO analysis for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 | Indicates moderate reactivity and stability |

Orbital Visualizations and Electron Density Distribution

Computational quantum chemistry provides profound insights into the electronic structure of molecules through the visualization of molecular orbitals and the analysis of electron density distribution. For Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest as they are fundamental to understanding the molecule's reactivity.

The HOMO is typically distributed over the electron-rich regions of the molecule. In the case of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, the HOMO is expected to be predominantly located on the benzene ring and the oxygen atom of the hydroxyl group. This is due to the electron-donating nature of the hydroxyl group, which increases the electron density on the aromatic system.

Conversely, the LUMO is anticipated to be centered on the electron-deficient parts of the molecule. The nitro group (NO2), being a strong electron-withdrawing group, will likely be the primary location of the LUMO. This distribution indicates that the molecule is susceptible to nucleophilic attack at or near the nitro group and the adjacent carbon atoms. The electron density distribution, therefore, highlights a significant intramolecular charge transfer character from the hydroxyl- and fluoro-substituted part of the ring to the nitro-substituted region.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule, typically color-coded for intuitive interpretation.

In the MEP map of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, distinct regions of positive and negative electrostatic potential are expected:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are anticipated to be located around the oxygen atoms of the nitro group and the hydroxyl group due to the lone pairs of electrons on these atoms. These sites are the most likely points for interaction with positive charges or electrophiles.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive potential is expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. Additionally, the carbon atom attached to the nitro group and the carbon of the ester group may exhibit a positive potential, rendering them susceptible to nucleophiles.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability.

These global reactivity descriptors are calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophilic character.

For Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, the presence of the electron-withdrawing nitro group is expected to result in a relatively high electrophilicity index, indicating its propensity to react with nucleophiles.

Illustrative Global Reactivity Descriptors

| Descriptor | Symbol | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.5 |

| LUMO Energy | ELUMO | -3.2 |

| Energy Gap | ΔE | 4.3 |

| Chemical Potential | μ | -5.35 |

| Chemical Hardness | η | 2.15 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding the stabilization arising from charge delocalization and hyperconjugation.

Furthermore, a significant interaction is anticipated between the lone pairs of the hydroxyl oxygen and the antibonding orbital of the adjacent C-C bond, and similarly from the nitro group to the ring. These interactions, quantified by the second-order perturbation energy (E(2)), indicate the extent of electron delocalization and its contribution to molecular stability. A prominent intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group is also a possibility that NBO analysis can confirm and quantify.

Illustrative NBO Analysis: Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (Ohydroxyl) | π* (C=Cring) | 25.5 |

| LP (F) | π* (C=Cring) | 8.2 |

| π (C=Cring) | π* (N=Onitro) | 15.8 |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the non-linear optical (NLO) properties and hyperpolarizability calculations for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate. While theoretical studies on the NLO properties of related nitrobenzoate derivatives exist, direct computational analysis or experimental data for this specific compound, including its first and second-order hyperpolarizability, are not available. The influence of the fluoro and hydroxy substituents at the 5- and 4-positions, respectively, on the electron distribution and molecular polarity, which are critical for NLO characteristics, remains to be computationally modeled and verified for this molecule.

Molecular Dynamics (MD) Simulations

There are no specific molecular dynamics (MD) simulation studies published in the scientific literature for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate. General MD simulation methodologies are frequently applied to nitroaromatic compounds to understand their behavior in different environments. However, dedicated simulations to elucidate the conformational dynamics, intermolecular interactions, and solvent effects for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate have not been reported. Such studies would be valuable for understanding its stability and interaction profiles at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters (e.g., TPSA, LogP as computational inputs)

Structural Analysis Through X Ray Crystallography of Methyl 5 Fluoro 4 Hydroxy 2 Nitrobenzoate and Its Analogues

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique has been successfully applied to various analogues of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, providing fundamental data on their crystal systems, space groups, and unit cell dimensions.

For instance, the analysis of Methyl 4-hydroxy-3-nitrobenzoate revealed that it crystallizes in the triclinic system with the space group P-1, containing two unique molecules in the asymmetric unit. mdpi.comresearchgate.net Similarly, an analogue, Methyl 5-chloro-2-nitrobenzoate, was found to crystallize in the monoclinic system (P21/n). researchgate.net The process involves growing high-quality single crystals, which are then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions, bond lengths, and bond angles are determined with high precision. wikipedia.org This foundational data is essential for subsequent analyses of molecular conformation and crystal packing. mdpi.com

The crystallographic data obtained for these analogues provide a predictive framework for understanding the probable solid-state structure of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

Table 1: Representative Crystallographic Data for Analogous Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | mdpi.comresearchgate.net |

| Methyl 2-hydroxy-3-nitrobenzoate | Monoclinic | P21/c | nih.gov |

| Methyl 5-chloro-2-nitrobenzoate | Monoclinic | P21/n | researchgate.net |

| Methyl 4-nitrobenzoate | Monoclinic | P21/c | researchgate.net |

Analysis of Molecular Conformation and Bond Parameters

The conformation of a molecule, including the planarity of its rings and the orientation of its substituent groups, is determined from SC-XRD data. In analogues of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, the benzene (B151609) ring generally maintains its planarity. wikipedia.org However, the substituent groups, such as the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups, often exhibit some degree of torsion, twisting out of the plane of the benzene ring.

In the structure of Methyl 4-hydroxy-3-nitrobenzoate, the nitro and methyl ester groups lie close to the plane of the benzene ring, with dihedral angles of approximately 6.1-6.2° and 10.4-10.5°, respectively. mdpi.comresearchgate.net In contrast, steric hindrance in other analogues can cause more significant twisting. For Methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the benzene ring plane by 29.4° and 49.7°, respectively. researchgate.net A similar twisted conformation is observed in Methyl 4-chloro-3-nitrobenzoate, where the dihedral angle between the nitro group and the phenyl ring is 45.4°. researchgate.net

Bond lengths and angles are typically found to be within normal ranges, consistent with standard values for similar chemical environments. nih.govnih.gov For example, the C-C bond lengths within the benzene ring are intermediate between single and double bonds, confirming electron delocalization. wikipedia.org Intramolecular hydrogen bonds, such as between a hydroxyl group and a nearby oxygen atom of a nitro or carboxylate group, can significantly influence conformation, leading to the formation of nearly planar ring structures. mdpi.comnih.govnih.gov

Table 2: Selected Bond Parameters for an Analogue, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

| Parameter Type | Atoms Involved | Value | Reference |

|---|---|---|---|

| Torsion Angle | C2-C1-C5-O3 | 0.2(2)° | mdpi.com |

| Torsion Angle | C3-C4-C7-C8 | 1.8(3)° | mdpi.com |

| Torsion Angle | C9-C10-N1-O4 | 2.9(2)° | mdpi.com |

Investigation of Intermolecular Interactions in Crystal Packing

Hydrogen Bonding Networks (O-H···O, C-H···O)

Hydrogen bonds are among the most significant forces directing crystal packing in hydroxylated nitrobenzoates. In the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, an extensive network of twelve hydrogen bonds helps to stabilize the structure. mdpi.comresearchgate.net This includes intramolecular O-H···O hydrogen bonds that create planar six-membered rings (S(6) motifs). mdpi.com

Intermolecular hydrogen bonds link molecules into larger assemblies. Weak C-H···O interactions are commonly observed, connecting molecules into chains or sheets. researchgate.netnih.govresearchgate.net In Methyl 4-hydroxy-3-nitrobenzoate, C-H···O and O-H···O interactions link molecules into centrosymmetric dimers, which then form infinite sheets. mdpi.com The presence of both strong hydrogen bond donors (hydroxyl groups) and acceptors (carbonyl and nitro oxygens) facilitates the formation of these robust networks.

π-Stacking Interactions

Aromatic rings in adjacent molecules often engage in π-stacking interactions, further contributing to crystal stability. These interactions are observed in the crystal structures of several analogues. In Methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions are found between the aromatic rings of adjacent molecules, linking them in a head-to-tail fashion with centroid-to-centroid distances of 3.632 Å and 3.713 Å. mdpi.com

Similarly, in the crystal of Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, the packing is governed by interactions between the aromatic rings, resulting in a two-dimensional sheet structure. mdpi.com Stacking interactions were noted between phenyl moieties (centroid-centroid distance of 3.82 Å) and between furan (B31954) and phenyl rings (centroid-centroid distance of 3.72 Å). mdpi.comunimi.it

Halogen Bonding and Other Non-Covalent Interactions

The presence of a fluorine atom in Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate introduces the possibility of halogen bonding and other fluorine-specific interactions. In the analogue Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, a potential C-F···O interaction was hypothesized, with a d(F···O) distance of 3.05 Å. mdpi.comunimi.it While this interaction is relatively weak, it can still play a role in directing the crystal packing. Additionally, short intermolecular contacts, such as C···O distances of 2.925 Å in Methyl 5-chloro-2-nitrobenzoate, indicate the presence of other stabilizing van der Waals forces. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. mdpi.com

For example, in the analysis of Methyl 4-hydroxybenzoate, O···H interactions appear as distinct spikes and account for a significant portion of the surface (29.7%). nih.gov The analysis of a nitrophenyl derivative revealed that short-range N-H···O hydrogen bonds appeared as two large red spots on the dnorm surface. mdpi.com This quantitative analysis allows for a detailed comparison of the packing forces in different crystalline solids and provides a deeper understanding of the roles played by various non-covalent interactions. nih.gov

Exploration of Biological Activities and Mechanistic Studies at the Molecular Level

Enzyme Inhibition Studies and Target Identification (in vitro focus)

While direct and extensive enzyme inhibition studies specifically targeting Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate are not widely available in the public domain, the biological activity of structurally related nitroaromatic and benzoic acid derivatives suggests potential inhibitory activities against various enzymes. The presence of the nitro group, hydroxyl group, and fluorine atom on the benzoate (B1203000) scaffold provides a basis for potential interactions with enzyme active sites.

Mechanisms of Enzyme-Compound Interaction

The potential for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate to act as an enzyme inhibitor can be inferred from the known mechanisms of similar compounds. Nitroaromatic compounds can act as bioreductive prodrugs, where the nitro group is reduced by cellular reductases to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can then covalently modify or non-covalently bind to enzyme targets, leading to inhibition.

Furthermore, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions within an enzyme's active site. The hydroxyl and methyl ester groups can form hydrogen bonds with amino acid residues, while the aromatic ring can engage in pi-stacking and hydrophobic interactions. The fluorine atom, with its high electronegativity, can alter the electronic properties of the aromatic ring and potentially form halogen bonds or other electrostatic interactions, thereby influencing binding affinity and specificity.

Structure-Activity Relationships for Enzyme Binding

The structure-activity relationships (SAR) of benzoic acid derivatives as enzyme inhibitors have been explored for various enzymes. For instance, studies on benzoic acid derivatives as inhibitors of tyrosinase have shown that the position and nature of substituents on the aromatic ring are critical for inhibitory potency.

In the case of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate, the following structural features are likely to be important for enzyme binding:

Nitro Group: The position and electronic-withdrawing nature of the nitro group can significantly influence the compound's redox potential and its ability to be bioreductively activated.

Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity. Its position relative to other substituents is crucial.

Fluorine Atom: The fluorine substituent can enhance binding affinity through various interactions and can also influence the compound's metabolic stability and pharmacokinetic properties.

Methyl Ester: The ester group can also participate in hydrogen bonding and may be subject to hydrolysis by esterases, which could be a factor in its mechanism of action.

Studies on related nitrobenzimidazole derivatives have demonstrated potent phosphodiesterase inhibition, highlighting the potential of the nitro-substituted aromatic scaffold in enzyme-targeted drug design. For example, certain 6-nitrobenzimidazole derivatives have shown IC50 values in the low micromolar range against phosphodiesterase.

Table 1: Phosphodiesterase Inhibitory Activity of Selected 6-Nitrobenzimidazole Derivatives (Data is for illustrative purposes based on related compounds and not for Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate)

| Compound | IC50 (µM) |

|---|---|

| Compound 1 | 2.4 ± 0.049 |

| Compound 11 | 5.7 ± 0.113 |

| Compound 13 | 6.4 ± 0.148 |

| Compound 14 | 10.5 ± 0.51 |

Antimicrobial Activity Investigations (in vitro focus)

The antimicrobial properties of nitroaromatic compounds are well-documented, and it is plausible that Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate exhibits activity against various microbial strains. The nitro group is a key pharmacophore in several clinically used antimicrobial agents.

Assessment against Specific Microbial Strains

While specific data on the antimicrobial spectrum of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is limited, research on other nitrobenzoate derivatives provides insights into its potential activity. For example, methyl 3,5-dinitrobenzoate has been shown to possess antifungal activity against Candida albicans. The activity of such compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various strains.

Table 2: Antifungal Activity of Methyl 3,5-dinitrobenzoate against Candida albicans Strains (Data is for a related compound to illustrate potential activity)

| Strain | MIC (mM) | MFC (mM) |

|---|---|---|

| ATCC 90028 | 1.10 | 2.21 |

| PLA5 | 0.55 | 1.10 |

| PLA15 | 0.27 | 0.55 |

It is anticipated that Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate would need to be tested against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi to determine its spectrum of activity.

Proposed Molecular Mechanisms of Action (e.g., redox reactions via nitro group)

The most widely accepted mechanism of antimicrobial action for nitroaromatic compounds involves the reductive activation of the nitro group by microbial nitroreductases. encyclopedia.pubnih.gov This process occurs preferentially in anaerobic or microaerophilic environments, which are characteristic of many pathogenic microorganisms.

The proposed mechanism can be summarized in the following steps:

Entry into the microbial cell: The compound penetrates the cell wall and membrane of the microorganism.

Reductive activation: Inside the cell, microbial nitroreductases, using reducing equivalents such as NADH or NADPH, reduce the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. encyclopedia.pub

Generation of reactive intermediates: The reduction process generates highly reactive intermediates, including the nitro radical anion and other reactive nitrogen species. nih.gov

Cellular damage: These reactive species are cytotoxic and can damage various cellular macromolecules, including DNA, RNA, proteins, and lipids, through oxidative and nitrosative stress. This leads to the inhibition of essential cellular processes and ultimately cell death. nih.gov

The redox potential of the nitro compound is a critical determinant of its antimicrobial activity, as it must be sufficiently low to be reduced by microbial nitroreductases but stable enough to not be readily reduced by host cell enzymes, which would lead to toxicity. encyclopedia.pub

Antiproliferative Activity against Cancer Cell Lines (in vitro focus)

Research on novel benzimidazole derivatives, synthesized from a related starting material, methyl 4-fluoro-3-nitrobenzoate, has demonstrated cytotoxic effects against a panel of cancer cell lines. This suggests that the 4-fluoro-nitrobenzoate scaffold can be a valuable component in the design of new anticancer agents.

The antiproliferative activity of a compound is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 3: Illustrative Cytotoxicity of a Related Benzimidazole Derivative (TJ08) against Human Cancer Cell Lines (Data is for a derivative of a related compound to illustrate potential activity)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| Jurkat | Leukemia | 5.21 ± 0.32 |

| K-562 | Leukemia | 8.14 ± 0.45 |

| HeLa | Cervical Cancer | 10.2 ± 0.51 |

| HCT116 | Colon Cancer | 12.5 ± 0.63 |

Further studies would be required to evaluate the specific antiproliferative effects of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate against a diverse panel of human cancer cell lines to determine its potency and selectivity.

Molecular Targets and Pathways Involved

There is no available research data identifying the specific molecular targets or signaling pathways that may be modulated by Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

Cytotoxicity Mechanisms

Scientific literature does not currently contain studies detailing the cytotoxic effects or the underlying mechanisms of cell death induced by Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

Protein-Ligand Interaction Studies (in silico and in vitro)

Molecular Docking Simulations for Binding Affinity

No molecular docking studies have been published that simulate the binding affinity of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate to any specific protein targets.

Identification of Key Residues in Binding Sites

Without molecular docking or other binding studies, the key amino acid residues involved in potential binding interactions with Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate remain unidentified.

Investigation of Interactions with Specific Biomolecules (e.g., interference with iron homeostasis)

There are no available studies investigating the interaction of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate with specific biomolecules, such as its potential to interfere with iron homeostasis.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable starting material for constructing more complex molecular architectures. Its utility stems from the specific arrangement of its four substituents—a methyl ester, a nitro group, a fluorine atom, and a hydroxyl group—on the benzene (B151609) ring. These groups provide multiple reactive sites, allowing for sequential and regioselective chemical transformations.

Precursor for Complex Organic Molecules

The primary documented role of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is as a precursor in multi-step synthetic pathways. A key example is its use in the synthesis of methyl 2-amino-5-fluoro-4-hydroxybenzoate. google.com In a documented procedure, the nitro group of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is selectively reduced to a primary amine using iron powder in acetic acid at an elevated temperature. google.com

This transformation is a critical step, as it converts the nitro-substituted precursor into a versatile aniline (B41778) derivative. The resulting product, methyl 2-amino-5-fluoro-4-hydroxybenzoate, contains a nucleophilic amino group and a phenolic hydroxyl group, making it an ideal intermediate for building complex heterocyclic systems and other advanced molecular structures. google.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

The strategic importance of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is highlighted by its application as an intermediate in the synthesis of potential therapeutic agents. Specifically, its derivative, methyl 2-amino-5-fluoro-4-hydroxybenzoate, is a key building block for creating novel agonists of the Stimulator of Interferon Genes (STING) protein. google.com These STING agonists are under investigation for their potential use in immuno-oncology to treat various forms of cancer. google.com The synthesis of these potential drug candidates showcases the compound's direct relevance to the pharmaceutical industry. google.com

Development of Derivatized Compounds with Modified Properties

The chemical structure of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate allows for the targeted development of derivatives with distinct properties. The conversion of the electron-withdrawing nitro group into an electron-donating amino group is a prime example of such derivatization. google.com This single transformation fundamentally alters the electronic nature and reactivity of the aromatic ring, enabling subsequent reactions that would not be feasible with the parent compound. This derivatization is essential for coupling with other molecules to build the final, biologically active STING agonists. google.com

Potential in Functional Material Design

The inherent electronic characteristics of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate suggest its potential utility in the design of functional materials, although its primary documented use is in pharmaceutical synthesis.

Applications in Specialty Chemicals (e.g., optical materials if NLO is significant)

While no specific applications in optical materials have been documented in the reviewed sources, the compound's role as a precursor for complex, conjugated heterocyclic systems (the STING agonists) demonstrates its utility in the synthesis of specialty chemicals. google.com The creation of these advanced intermediates is a key step in medicinal chemistry and represents a specialized application in the broader field of fine chemical manufacturing.

Compound Properties Table

| Property | Value |

| IUPAC Name | methyl 5-fluoro-4-hydroxy-2-nitrobenzoate |

| CAS Number | 2091403-18-6 |

| Molecular Formula | C₈H₆FNO₅ |

| Molecular Weight | 215.14 g/mol |

Future Research Directions and Perspectives for Methyl 5 Fluoro 4 Hydroxy 2 Nitrobenzoate

Development of Novel and Green Synthetic Pathways

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed acids (sulfuric and nitric acid), which pose environmental concerns. nih.gov Future research should prioritize the development of novel and greener synthetic routes to Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate.

Key areas of investigation should include:

Catalytic Nitration: Exploring the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) for regioselective nitration of the precursor, methyl 5-fluoro-4-hydroxybenzoate. These catalysts can offer advantages in terms of reusability, reduced waste, and milder reaction conditions.

Environmentally Benign Nitrating Agents: Investigating alternative nitrating agents that are less corrosive and hazardous. This could involve the use of dinitrogen pentoxide (N₂O₅) in combination with a benign solvent or employing nitrate (B79036) salts with a suitable activating agent. researchgate.net Some green nitration methods for phenolic compounds utilize metal nitrates supported on materials like montmorillonite (B579905) KSF, which can be recycled. google.com

Flow Chemistry: The application of continuous flow technology for the nitration reaction could offer enhanced safety, better control over reaction parameters (temperature, pressure, and reaction time), and improved scalability. This approach can minimize the handling of hazardous reagents and reduce the risk of runaway reactions.

Biocatalysis: A long-term and ambitious goal would be to explore enzymatic nitration. While challenging, the discovery or engineering of enzymes capable of regioselectively nitrating phenolic compounds would represent a significant leap in green chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Nitration | Reusability, reduced waste, milder conditions | Development of highly selective and active solid acid catalysts |

| Benign Nitrating Agents | Reduced corrosivity (B1173158) and hazards | Exploration of novel nitrating systems like N₂O₅ or activated nitrate salts |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in a continuous flow reactor |

| Biocatalysis | Ultimate green approach, high selectivity | Discovery or engineering of suitable nitrating enzymes |

In-depth Exploration of Undiscovered Reactivity

The interplay of the four distinct functional groups in Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate suggests a complex and potentially rich reactivity profile that is yet to be fully explored. Future research should aim to systematically investigate the chemical transformations this molecule can undergo.

Promising areas for investigation include:

Selective Functional Group Transformations: Developing methodologies for the selective reaction of one functional group in the presence of others. For instance, selective reduction of the nitro group to an amine without affecting the ester or the aromatic ring. cardiff.ac.uk The choice of reducing agent, such as using phenylsilane (B129415) instead of pinacol (B44631) borane, can allow for chemoselective reduction of the nitro group while preserving other functionalities like carbonyls. acs.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. Future studies could explore the displacement of the fluorine atom or potentially the nitro group itself with various nucleophiles to generate a library of novel derivatives.

Ortho-Functionalization: Investigating reactions that can selectively introduce new substituents at the positions ortho to the powerful directing groups (hydroxyl and nitro groups). This could involve directed metalation-trapping sequences or C-H activation strategies.

Polymerization and Material Synthesis: Exploring the potential of the hydroxyl and ester functionalities for polymerization reactions. For example, the hydroxyl group could be used as a monomer in the synthesis of polyesters or polycarbonates, potentially leading to new materials with unique properties conferred by the fluoro and nitro groups.

Advanced Spectroscopic and Computational Integration for Deeper Understanding

A thorough understanding of the structural, electronic, and spectroscopic properties of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is fundamental for predicting its reactivity and designing applications. A synergistic approach combining advanced spectroscopic techniques and computational chemistry is crucial.

Future research should focus on:

Comprehensive Spectroscopic Characterization: Acquiring and analyzing a complete set of spectroscopic data, including advanced NMR techniques (2D NMR such as COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), FT-IR, and UV-Vis spectroscopy. mdpi.com This will provide a detailed picture of the molecule's structure and electronic transitions.

Single-Crystal X-ray Diffraction: Obtaining a single crystal and determining its three-dimensional structure will provide invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Density Functional Theory (DFT) Calculations: Employing DFT methods to model the molecular geometry, electronic structure (HOMO-LUMO energies), vibrational frequencies, and NMR chemical shifts. scholarsresearchlibrary.commdpi.com These calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity and potential reaction mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: If biological activity is discovered, computational QSAR models can be developed to correlate the structural features of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate and its derivatives with their biological effects. scholarsresearchlibrary.com

| Technique | Information Gained | Future Research Goal |

| Advanced NMR | Detailed connectivity and spatial relationships | Complete assignment of all proton and carbon signals and determination of through-bond and through-space correlations |

| HRMS & X-ray Crystallography | Precise mass, elemental composition, and solid-state structure | Elucidation of the exact molecular formula and three-dimensional arrangement of atoms |

| FT-IR & UV-Vis | Vibrational modes and electronic transitions | Correlation of experimental spectra with theoretical calculations to understand functional group behavior and electronic properties |

| DFT Calculations | Electronic structure, reactivity indices, and predicted spectra | Development of a robust computational model to predict reactivity and guide synthetic efforts |

Broadening the Scope of Mechanistic Biological Investigations (in vitro)

Nitroaromatic compounds are known to exhibit a wide range of biological activities, often through mechanisms involving their reduction within biological systems. svedbergopen.commdpi.com The presence of multiple functional groups in Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate makes it an intriguing candidate for in vitro biological screening and mechanistic studies.

Future research should explore:

Antimicrobial and Anticancer Screening: Evaluating the compound's activity against a panel of pathogenic bacteria, fungi, and various cancer cell lines. Nitrobenzoate derivatives have shown promise as antimycobacterial agents. mdpi.comresearchgate.net

Enzymatic Reduction Studies: Investigating the reduction of the nitro group by nitroreductase enzymes, which are found in various microorganisms and also in hypoxic tumor cells. mdpi.com This is a key activation step for many nitro-based drugs.

Mechanism of Action Studies: Should biological activity be observed, detailed mechanistic studies would be warranted. This could involve investigating its ability to induce oxidative stress, interact with DNA, or inhibit specific enzymes. The reduction of the nitro group can lead to the formation of reactive nitroso and hydroxylamino intermediates.